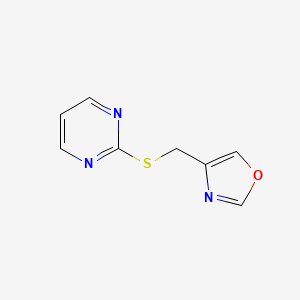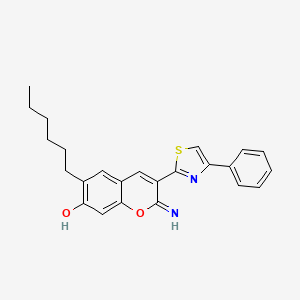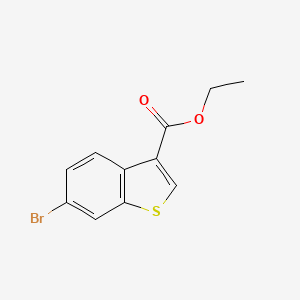
5-chloro-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a novel antithrombotic agent . It belongs to the class of organic compounds known as dipeptides, which are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .
Synthesis Analysis
The synthetic route to obtain the 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines, with consequent opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which, in turn, afforded compounds by reaction with thionyl chloride .Molecular Structure Analysis
The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis
The compound showed a 40-fold weaker potency compared with 5, and 26 (IC50 94 nM) was even less potent. With the 5-chlorothiophene residue identified, the amide linker proved to be optimal .Physical And Chemical Properties Analysis
The compound has an average weight of 471.978 and a monoisotopic weight of 471.068939916. Its chemical formula is C19H22ClN3O5S2 .Wissenschaftliche Forschungsanwendungen
Environmental Monitoring and Metabolism
Studies on sulfonamide compounds, such as perfluorinated sulfonamides and chlorpyrifos (a type of organophosphorus pesticide), indicate the importance of understanding how these chemicals distribute in the environment and metabolize in living organisms. For example, research on perfluorinated sulfonamides in indoor and outdoor air and indoor dust highlights the persistence and potential human exposure risks of these chemicals in everyday environments (Shoeib et al., 2005). Similarly, the study on the metabolism and toxicokinetics of chlorpyrifos in human volunteers provides insights into the body's processing of such compounds and their elimination routes (Nolan et al., 1984).
Health Implications
Research applications extend to understanding the health implications of exposure to sulfonamide compounds. For instance, studies on the effects of diaphenylsulfone (DDS) against chloroquine-resistant Plasmodium falciparum indicate potential therapeutic applications of sulfonamide derivatives in treating malaria (DeGowin et al., 1966). Furthermore, research on the biomonitoring and elimination of perfluorinated compounds and polychlorinated biphenyls through perspiration suggests methods for assessing and reducing human body burdens of persistent environmental pollutants (Genuis et al., 2013).
Wirkmechanismus
Target of Action
The primary target of the compound 5-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is the coagulation enzyme Factor Xa (FXa) . FXa is a particularly promising target for antithrombotic therapy .
Mode of Action
The compound 5-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide interacts with FXa in a specific manner. The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Biochemical Pathways
The inhibition of fxa by the compound would affect the coagulation cascade, potentially leading to antithrombotic effects .
Pharmacokinetics
The compound’s interaction with the s1 subsite of fxa suggests good oral bioavailability .
Result of Action
The molecular and cellular effects of 5-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide’s action are primarily related to its inhibition of FXa. This inhibition can lead to antithrombotic effects, as FXa plays a crucial role in the coagulation cascade .
Safety and Hazards
Zukünftige Richtungen
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen. The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Biochemische Analyse
Biochemical Properties
5-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary interactions is with coagulation factor X, where it acts as an inhibitor . This interaction is crucial in the regulation of blood coagulation pathways. The compound binds to the active site of the enzyme, preventing the conversion of prothrombin to thrombin, thereby inhibiting the coagulation cascade . Additionally, it has been observed to interact with other proteins involved in the coagulation process, further enhancing its inhibitory effects .
Cellular Effects
The effects of 5-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide on various cell types and cellular processes are profound. In endothelial cells, it has been shown to reduce the expression of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory properties . This compound also influences cell signaling pathways by modulating the activity of key signaling molecules such as protein kinase C and mitogen-activated protein kinases . Furthermore, it affects cellular metabolism by altering the levels of metabolites involved in the glycolytic pathway .
Molecular Mechanism
At the molecular level, 5-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide exerts its effects through several mechanisms. It binds to the active site of coagulation factor X, forming a stable complex that inhibits the enzyme’s activity . This binding is facilitated by the presence of a chlorothiophene moiety, which enhances the compound’s affinity for the enzyme . Additionally, the compound has been shown to inhibit the activity of other serine proteases involved in the coagulation cascade . These interactions lead to a decrease in thrombin generation and subsequent inhibition of fibrin formation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide have been observed to change over time. The compound exhibits good stability under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound results in sustained inhibition of coagulation factor X activity and reduced thrombin generation . Prolonged exposure may also lead to compensatory mechanisms in cells, such as upregulation of alternative coagulation pathways .
Dosage Effects in Animal Models
The effects of 5-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide vary with different dosages in animal models. At low doses, the compound effectively inhibits coagulation factor X activity without causing significant adverse effects . At higher doses, it may lead to toxicity, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level result in a disproportionate increase in adverse effects . These findings highlight the importance of dose optimization in therapeutic applications .
Metabolic Pathways
5-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites are further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, resulting in the formation of more water-soluble compounds that are excreted in the urine . The compound’s metabolism also affects metabolic flux, with changes in the levels of key metabolites observed in treated cells .
Transport and Distribution
Within cells and tissues, 5-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is transported and distributed through interactions with specific transporters and binding proteins . It has been shown to bind to plasma proteins, which facilitates its distribution throughout the body . The compound’s localization and accumulation are influenced by its lipophilicity, with higher concentrations observed in lipid-rich tissues .
Subcellular Localization
The subcellular localization of 5-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity . Additionally, the presence of targeting signals within the compound’s structure directs it to specific cellular compartments, enhancing its efficacy .
Eigenschaften
IUPAC Name |
5-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S2/c1-10-9-11(4-5-12(10)18-8-2-3-14(18)19)17-23(20,21)15-7-6-13(16)22-15/h4-7,9,17H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBLSJIRNDYXAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(S2)Cl)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-Phenyl-1,3-oxazol-4-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2604264.png)
![5-(3,4-dichlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(methylsulfonyl)-1H-pyrazole](/img/structure/B2604266.png)


![2-amino-N-(3-ethoxypropyl)-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2604272.png)

![3-[1-(4-fluorophenyl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2604276.png)
![ethyl 2-(2-((1-(2-benzamidoethyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2604279.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2604280.png)

![3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]propanoic acid](/img/structure/B2604283.png)
![N-[[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2604284.png)
